2-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide
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Overview
Description
2-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzamide structure, along with a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Condensation Reactions: The amide group can engage in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Condensation Reactions: Reagents such as acetic anhydride or phosphorus oxychloride can facilitate condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides, while condensation reactions can produce imides or other cyclic compounds .
Scientific Research Applications
2-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound’s derivatives are explored for use in agrochemicals and polymer additives
Mechanism of Action
The mechanism of action of 2-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxoisoindoline moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(1,3-dioxoisoindol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(1,3-dioxoisoindol-2-yl)benzamide: Lacks the halogen atom, making it less reactive in certain substitution reactions
Uniqueness
2-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide is unique due to the presence of both the bromine atom and the dioxoisoindoline moiety. This combination imparts specific reactivity and binding properties, making it valuable for targeted synthesis and biological applications.
Properties
IUPAC Name |
2-bromo-N-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-12-8-4-3-7-11(12)13(19)17-18-14(20)9-5-1-2-6-10(9)15(18)21/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLPIRAPWXIQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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